(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

medicinal chemistry bioisostere design hydrolytic stability

This single-enantiomer (1R,2R) cyclobutanol–thiadiazole is a non-interchangeable scaffold for medicinal chemistry. The 1,3,4-thiadiazole ring acts as a hydrolytically stable amide bioisostere, while the defined (1R,2R) stereochemistry constrains H-bond vectors (HBD=2, HBA=4) for target engagement. Unlike racemic mixtures or des-hydroxy analogs (CAS 1466866-93-2), the –OH handle enables library diversification via esterification/etherification. Procuring this precise stereoisomer eliminates batch-to-batch stereochemical variability in SAR and ADME studies.

Molecular Formula C7H11N3OS
Molecular Weight 185.25
CAS No. 1844968-68-8
Cat. No. B2933138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
CAS1844968-68-8
Molecular FormulaC7H11N3OS
Molecular Weight185.25
Structural Identifiers
SMILESCC1=NN=C(S1)NC2CCC2O
InChIInChI=1S/C7H11N3OS/c1-4-9-10-7(12-4)8-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,10)/t5-,6-/m1/s1
InChIKeyXIFNPKQPCVMUIU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol (CAS 1844968-68-8): Procurement-Grade Structural and Functional Baseline


(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol (CAS 1844968-68-8) is a chiral, small-molecule heterocycle (C₇H₁₁N₃OS, MW 185.25) that integrates a 1,3,4-thiadiazole ring, a secondary amine linker, and a rigid cyclobutanol scaffold bearing defined (1R,2R) absolute stereochemistry [1]. The 1,3,4-thiadiazole core is an established heteroaromatic bioisostere of the amide bond, recognized for enhancing hydrolytic stability while preserving receptor-level hydrogen-bonding networks [1]. This compound occupies a narrow structural niche wherein the combination of thiadiazole regiochemistry, amino tether, cyclobutyl ring constraint, and stereochemical definition jointly determine molecular recognition, physicochemical profile, and synthetic derivatization potential, making it a non-interchangeable building block in medicinal chemistry and chemical biology [2].

Why Generic Substitution Fails for (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol


In-class thiadiazole–cyclobutanol compounds are not functionally interchangeable because three orthogonal structural variables—thiadiazole isomer regiochemistry, linker identity, and absolute stereochemistry—each independently govern target binding, metabolic stability, and synthetic trajectory [1]. The 1,3,4-thiadiazole isomer positions sulfur and nitrogen atoms in a spatial arrangement that is topologically distinct from the 1,2,4-thiadiazole isomer; the two forms do not interconvert and exhibit divergent electronic distributions, hydrogen-bond-acceptor patterns, and biological activity profiles [1][2]. Replacing the secondary amine linker with a direct C–C bond or a methylamino group alters the hydrogen-bond-donor count, rotatable bond number, and local dipole, which can shift target selectivity or abolish activity in structure-based campaigns [2]. The (1R,2R) stereochemistry further constrains the spatial presentation of the hydroxyl and amino groups, a parameter that is lost in racemic or diastereomeric mixtures. These interdependent features mean that substituting even a closely related analog risks introducing uncontrolled variables into a biological or synthetic workflow, necessitating compound-specific validation rather than class-level assumption [1].

Quantitative Differentiation Evidence for (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol Versus Closest Analogs


1,3,4-Thiadiazole Regiochemistry Confers Amide Bioisosterism Absent in 1,2,4-Thiadiazole Isomers

The target compound employs a 1,3,4-thiadiazole ring, which the 2025 Nature Communications paper explicitly identifies as a heteroaromatic bioisostere of the amide bond that improves hydrolytic stability while retaining the hydrogen-bonding network at the acceptor site [1]. The 1,2,4-thiadiazole isomer (e.g., 2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol, CAS 2202176-67-6) exhibits a different nitrogen–sulfur spatial arrangement that alters electron distribution and hydrogen-bond-acceptor geometry; the 2017 patent review confirms that the most inhibitory 1,3,4-thiadiazole compounds incorporate secondary alkyl(aryl)amido substituents at positions 2 and 5, a pharmacophore pattern that is geometrically inaccessible in the 1,2,4-series [2]. No direct head-to-head potency data are publicly available for these two isomers in matched assays.

medicinal chemistry bioisostere design hydrolytic stability

Secondary Amine Linker Enables Hydrogen-Bond Donation Absent in Direct C–C Linked Analog

The target compound features an –NH– linker bridging the cyclobutanol ring and the thiadiazole core, providing one hydrogen-bond donor (HBD). The closest direct-linked analog, 2-(5-methyl-1,3,4-thiadiazol-2-yl)cyclobutan-1-ol (CAS 2172577-22-7), replaces this –NH– with a direct C–C bond, eliminating the HBD and reducing the heavy-atom count (MW 170.23 vs. 185.25) . In drug design, the presence or absence of a single hydrogen-bond donor can alter target selectivity by orders of magnitude; the patent review identifies secondary amido/amino substitution at the thiadiazole 2-position as a key determinant of inhibitory potency [1].

hydrogen bonding molecular recognition structure–activity relationships

(1R,2R) Absolute Stereochemistry Defines Spatial Pharmacophore Geometry Versus Racemic or Diastereomeric Forms

The target compound is supplied as the single (1R,2R) enantiomer with defined absolute configuration. The cyclobutane ring adopts a non-planar (puckered) conformation, and the relative orientation of the 1-hydroxyl and 2-amino substituents is fixed in the trans (1R,2R) arrangement. Racemic mixtures or cis diastereomers present different three-dimensional pharmacophore geometries. The patent review notes that thiadiazole biological activity is highly sensitive to substituent electronic and steric properties [1]; stereochemical configuration directly modulates these properties. No publicly available matched-pair potency comparison data exist for (1R,2R) versus (1S,2S) or cis diastereomers of this compound.

chirality stereochemistry enantioselective synthesis

Hydroxyl Group Contributes Distinct H-Bond Donor/Acceptor Profile Versus Des-Hydroxy Analog

The cyclobutanol hydroxyl group in the target compound provides an H-bond donor and acceptor absent in N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS 1466866-93-2, MW 169.25, C₇H₁₁N₃S), which replaces the entire cyclobutanol ring with a cyclobutyl substituent on the amine nitrogen . The target compound has an additional oxygen atom (MW difference +16.00 g/mol), contributing to higher topological polar surface area and different logP partitioning behavior, which impacts solubility and membrane permeability profiles [1].

physicochemical properties solubility hydrogen bonding

1,3,4-Thiadiazole Core Provides Metabolic Stability Advantage Over Oxadiazole and Amide Bioisosteres

The 1,3,4-thiadiazole ring is specifically highlighted as a superior amide bioisostere relative to 1,3,4-oxadiazole and the amide bond itself, owing to the sulfur atom's distinct polarizability and resistance to hydrolytic cleavage [1]. The Nature Communications 2025 study states that "while improving hydrolytic stability, this amide replacement tends to retain the hydrogen bonding network within the acceptor site" [1]. This positions the target compound favorably over oxadiazole-containing analogs for applications requiring prolonged half-life in aqueous or biological media. No matched-pair experimental stability half-life data are publicly available for this specific compound versus defined oxadiazole comparators.

metabolic stability bioisostere drug design

Evidence-Backed Research and Industrial Application Scenarios for (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol


Amide Bioisostere Replacement in Lead Optimization Programs

The 1,3,4-thiadiazole core is a validated amide bioisostere that improves hydrolytic stability while maintaining hydrogen-bonding capacity at the receptor site [1]. This compound is suited for medicinal chemistry campaigns seeking to replace metabolically labile amide bonds in peptide or small-molecule leads with a heteroaromatic scaffold. The (1R,2R) stereochemistry and secondary amine linker provide additional H-bond donor/acceptor vectors for target engagement. Procurement of this single defined stereoisomer ensures batch-to-batch reproducibility in structure–activity relationship (SAR) studies, where racemic or isomeric mixtures would introduce uncontrolled stereochemical variables [2].

Chiral Building Block for Asymmetric Synthesis of Thiadiazole-Containing Libraries

The rigid cyclobutanol scaffold with defined (1R,2R) stereochemistry serves as a chiral template for the construction of compound libraries. The hydroxyl group enables further derivatization (e.g., esterification, etherification, or oxidation) while the amino-thiadiazole unit can undergo acylation or alkylation. Unlike the des-hydroxy analog (CAS 1466866-93-2), this compound provides an additional synthetic handle (the –OH group) that increases the accessible chemical space for library diversification . The 1,3,4-thiadiazole isomer position is optimal for pharmacokinetic modulation, as established in the patent literature [2].

Structure-Based Drug Design Requiring Defined Hydrogen-Bond Networks

The compound's H-bond donor/acceptor profile (HBD = 2, HBA = 4) is distinct from its closest analogs, including the direct C–C linked comparator (CAS 2172577-22-7) which has one fewer HBD and HBA . This differential makes the target compound the preferred choice for projects where a specific hydrogen-bonding pattern with a biological target has been identified through crystallography or computational docking. The (1R,2R) stereochemistry further constrains the spatial orientation of these H-bonding groups, increasing the likelihood of achieving selectivity over off-target receptors [2].

Metabolic Stability Screening in Early ADME-Tox Profiling

Based on the established class-level property of 1,3,4-thiadiazoles as hydrolytically stable amide replacements [1], this compound is a rational candidate for metabolic stability panels (e.g., human liver microsome or hepatocyte assays). Its defined stereochemistry and single-species identity allow accurate intrinsic clearance measurement, whereas racemic or mixed-isomer samples would confound the interpretation of metabolic soft spots. Procurement of the pure (1R,2R) enantiomer is therefore critical for generating interpretable ADME data.

Quote Request

Request a Quote for (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.